2-Nitro-5-phenoxyaniline
Overview
Description
2-Nitro-5-phenoxyaniline is a chemical compound with the molecular formula C12H10N2O3 . It has a molecular weight of 230.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O3/c13-11-8-10 (6-7-12 (11)14 (15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a refrigerator .Scientific Research Applications
Spectrophotometric Analysis
2-Nitro-5-phenoxyaniline, related to 4-nitro-2-phenoxyaniline, has been explored in spectrophotometric analysis. For example, 4-nitro-2-phenoxyaniline (4N2PA), a probable intermediate in the synthesis of the anti-inflammatory drug nimesulide, can be spectrophotometrically analyzed when coupled with 8-hydroxyquinoline. This creates a colored complex useful for detecting impurities in drug formulations (Anilkumar & Bl, 2017).
Chemical Synthesis
This compound is employed in the synthesis of complex chemical structures. For instance, 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline are precursors in synthesizing pyrrolo[4,3,2-de]quinolines, which are significant in formal total syntheses of various organic compounds (Roberts et al., 1997).
Polymer Research
In polymer science, this compound derivatives have applications in designing drug delivery systems. For example, polymers with oligopeptidyl-p-nitroanilide side-chains are engineered for efficient degradation by lysosomal enzymes, making them potential drug carriers (Duncan et al., 1983).
Antimicrobial Applications
Nitro compounds like this compound have been investigated for antimicrobial properties. Polyanilines doped with nitro compounds show enhanced antimicrobial efficacy, making them candidates for slow drug release in tissue implants (Dhivya et al., 2015).
Electrochemical Studies
Electrochemical behavior of nitro diphenyl ethers, including compounds like 2-Chloro-6-nitro-3-phenoxyaniline, is critical in understanding their role as herbicides. Their electrochemical oxidation has been extensively studied, providing insights into their environmental impact and potential applications (Zaouak et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H303+H313+H333, H315, H319, and H335 . These statements indicate potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and using protective clothing .
properties
IUPAC Name |
2-nitro-5-phenoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTVCSKPYOHQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375057 | |
Record name | 2-nitro-5-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1552-17-6 | |
Record name | 2-nitro-5-phenoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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